
Magnesium--oxosilver (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium–oxosilver (1/1) is a compound that combines magnesium and silver in a unique stoichiometric ratio. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The combination of magnesium and silver brings together the properties of both metals, potentially leading to novel functionalities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium–oxosilver (1/1) can be synthesized through various chemical methods. One common approach involves the reaction of magnesium salts with silver salts under controlled conditions. For example, magnesium chloride and silver nitrate can be reacted in an aqueous solution to form the desired compound. The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of magnesium–oxosilver (1/1) may involve large-scale chemical reactors and precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the consistent quality of the final product. Additionally, continuous monitoring and optimization of the reaction conditions are essential to achieve high efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium–oxosilver (1/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of both magnesium and silver, which can participate in different chemical processes.
Common Reagents and Conditions
Oxidation Reactions: Magnesium–oxosilver (1/1) can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic conditions.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions are often carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution Reactions: The compound can undergo substitution reactions with various nucleophiles, such as halides or amines, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of magnesium–oxosilver (1/1) may yield magnesium oxide and silver oxide, while reduction may produce elemental magnesium and silver.
Wissenschaftliche Forschungsanwendungen
Magnesium–oxosilver (1/1) has a wide range of applications in scientific research:
Chemistry: The compound is used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Biology: In biological research, magnesium–oxosilver (1/1) is studied for its potential antimicrobial properties, making it a candidate for use in antibacterial coatings and medical devices.
Medicine: The compound’s unique properties are being explored for potential therapeutic applications, such as in drug delivery systems and as an antimicrobial agent.
Industry: In industrial applications, magnesium–oxosilver (1/1) is used in the production of advanced materials, including nanocomposites and coatings with enhanced mechanical and thermal properties.
Wirkmechanismus
The mechanism of action of magnesium–oxosilver (1/1) involves the interaction of magnesium and silver ions with various molecular targets. In biological systems, the compound may disrupt microbial cell membranes, leading to cell death. The exact pathways and molecular targets involved in these processes are still under investigation, but the combined effects of magnesium and silver ions are believed to play a crucial role.
Vergleich Mit ähnlichen Verbindungen
Magnesium–oxosilver (1/1) can be compared with other similar compounds, such as magnesium oxide and silver oxide. While magnesium oxide is known for its high thermal stability and use as a refractory material, silver oxide is recognized for its antimicrobial properties. The combination of these two metals in magnesium–oxosilver (1/1) provides a unique set of properties that are not present in the individual oxides.
List of Similar Compounds
- Magnesium oxide (MgO)
- Silver oxide (Ag2O)
- Magnesium chloride (MgCl2)
- Silver nitrate (AgNO3)
Eigenschaften
CAS-Nummer |
184539-88-6 |
|---|---|
Molekularformel |
AgMgO |
Molekulargewicht |
148.173 g/mol |
InChI |
InChI=1S/Ag.Mg.O |
InChI-Schlüssel |
WFPZMKFKTHLDFO-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Ag].[Mg] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, 2,2-bis[(1-methylethyl)thio]-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B12580656.png)
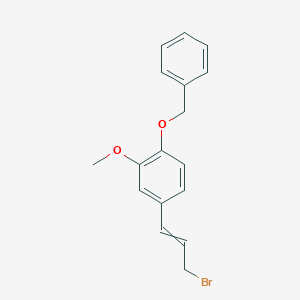

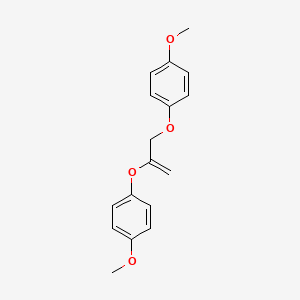
![6-Ethoxy-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole](/img/structure/B12580675.png)


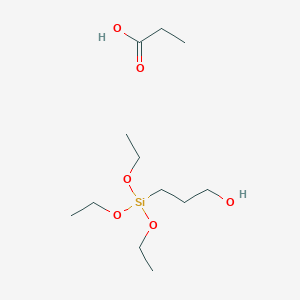
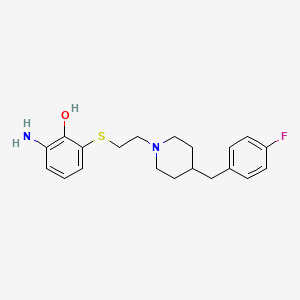
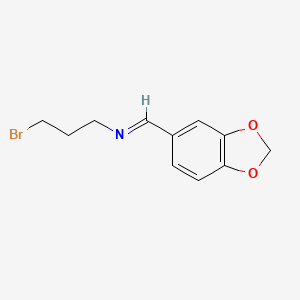

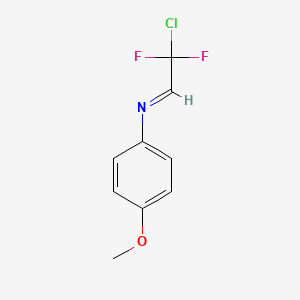
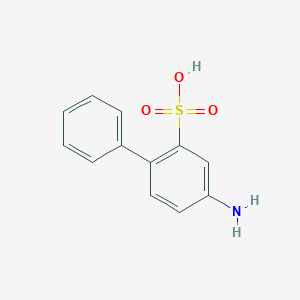
![4'-{2-[(4-Hydroxybutyl)amino]-2-oxoethyl}-5-nitro[1,1'-biphenyl]-2-yl carbonate](/img/structure/B12580752.png)
